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Compound of Interest

Compound Name: 1,4-Disilabutane

Cat. No.: B3137281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical

techniques for the characterization of 1,4-disilabutane (also known as 1,2-bis(silyl)ethane).

Due to the limited availability of direct experimental data for this specific compound, the

following sections include predicted data based on structurally similar organosilane

compounds, alongside detailed experimental protocols applicable to this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of 1,4-disilabutane,

providing information on the hydrogen, carbon, and silicon environments within the molecule.

Predicted NMR Data
The following table summarizes the predicted chemical shifts for 1,4-disilabutane. These

values are estimated based on the analysis of similar organosilane compounds.
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Nucleus
Predicted Chemical
Shift (δ) [ppm]

Predicted
Multiplicity

Predicted Coupling
Constant (J) [Hz]

¹H

-CH₂- ~0.5 - 1.0 Triplet J(H-H) ≈ 6-8

-SiH₃ ~3.0 - 3.5 Triplet J(H-H) ≈ 6-8

¹³C

-CH₂- ~5 - 15 Singlet

²⁹Si

-SiH₃ ~(-40) - (-60) Singlet

Experimental Protocol: NMR Analysis
1. Sample Preparation:

Due to the moisture sensitivity of 1,4-disilabutane, all sample preparation must be

conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

Weigh approximately 10-20 mg of 1,4-disilabutane directly into a clean, dry NMR tube.

Add approximately 0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆ or chloroform-d).

Cap the NMR tube securely.

2. Data Acquisition:

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a spectrometer with a minimum field strength of

300 MHz.

For ¹H NMR, use a standard single-pulse experiment.

For ¹³C NMR, employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets

for each carbon environment.
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For ²⁹Si NMR, a proton-decoupled inverse-gated pulse sequence is recommended to obtain

quantitative data and avoid negative Nuclear Overhauser Effect (NOE).

3. Data Processing:

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard

like tetramethylsilane (TMS) for ²⁹Si.
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Figure 1: Workflow for NMR analysis of 1,4-disilabutane.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 1,4-disilabutane and to

study its fragmentation pattern, which aids in structural confirmation. Gas Chromatography-

Mass Spectrometry (GC-MS) is the preferred technique due to the volatile nature of the

compound.

Predicted Mass Spectrometry Data
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The following table outlines the predicted major fragments for 1,4-disilabutane.

m/z Predicted Fragment Ion

90 [C₂H₁₀Si₂]⁺ (Molecular Ion)

89 [C₂H₉Si₂]⁺

61 [CH₅Si₂]⁺

59 [CH₃Si₂]⁺

45 [CH₅Si]⁺

31 [SiH₃]⁺

28 [CH₂Si]⁺

Experimental Protocol: GC-MS Analysis
1. Sample Preparation:

Prepare a dilute solution (approximately 1 mg/mL) of 1,4-disilabutane in a volatile,

anhydrous solvent such as hexane or dichloromethane. All handling should be under an inert

atmosphere.

2. GC Method:

Injector: Split/splitless inlet, 250 °C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film

thickness).

Oven Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.
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Hold at 250 °C for 5 minutes.

3. MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 20 - 200.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Figure 2: Workflow for GC-MS analysis of 1,4-disilabutane.

Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides information about the functional groups and molecular

vibrations present in 1,4-disilabutane.

Predicted Vibrational Frequencies
The following table lists the predicted key vibrational frequencies for 1,4-disilabutane.
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Wavenumber (cm⁻¹) Vibrational Mode Technique

~2950 - 2850 C-H stretch FTIR, Raman

~2150 - 2100 Si-H stretch FTIR, Raman

~1450 - 1400 CH₂ bend FTIR

~950 - 800 Si-H bend/wag FTIR, Raman

~700 - 600 Si-C stretch FTIR, Raman

Experimental Protocol: FTIR and Raman Spectroscopy
1. Sample Preparation:

FTIR (Attenuated Total Reflectance - ATR): Place a small drop of 1,4-disilabutane directly

onto the ATR crystal. Due to its volatility, acquire the spectrum promptly.

Raman: Place a small amount of the liquid sample into a glass capillary or NMR tube.

2. Data Acquisition:

FTIR:

Acquire the spectrum in the mid-IR range (4000 - 400 cm⁻¹).

Co-add at least 16 scans to improve the signal-to-noise ratio.

Acquire a background spectrum of the clean, empty ATR crystal before the sample

measurement.

Raman:

Use a laser excitation wavelength of 532 nm or 785 nm.

Acquire the spectrum over a Raman shift range of 200 - 3500 cm⁻¹.

Adjust the laser power and acquisition time to obtain a good quality spectrum without

causing sample degradation.
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3. Data Processing:

For FTIR, perform an ATR correction if necessary.

For both techniques, perform baseline correction.

Identify and assign the characteristic vibrational bands.
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Figure 3: Logical relationship between FTIR and Raman spectroscopy.
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[https://www.benchchem.com/product/b3137281#analytical-techniques-for-characterizing-1-
4-disilabutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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